molecular formula C8H10ClNO3 B6176668 3-(methoxymethyl)pyridine-2-carboxylic acid hydrochloride CAS No. 2551117-56-5

3-(methoxymethyl)pyridine-2-carboxylic acid hydrochloride

Cat. No.: B6176668
CAS No.: 2551117-56-5
M. Wt: 203.6
InChI Key:
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Description

3-(methoxymethyl)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3-(methoxymethyl)pyridine with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to various purification steps, including crystallization and filtration, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)pyridine-2-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(methoxymethyl)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methoxymethyl)pyridine
  • 2-carboxypyridine
  • 3-methylpyridine-2-carboxylic acid

Uniqueness

3-(methoxymethyl)pyridine-2-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxymethyl group and carboxylic acid functionality make it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

CAS No.

2551117-56-5

Molecular Formula

C8H10ClNO3

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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